Cas no 1269430-33-2 (1-(3-chloro-2-pyridyl)ethanol)
1-(3-chloro-2-pyridyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloropyridin-2-yl)ethanol
- GWGFQCVQIVYJJS-UHFFFAOYSA-N
- 1-(3-chloropyridin-2-yl)ethan-1-ol
- 2-Pyridinemethanol, 3-chloro-?-methyl-
- 2-Pyridinemethanol, 3-chloro-alpha-methyl-
- 1-(3-chloro-2-pyridyl)ethanol
- CS-0183948
- MFCD26403488
- SCHEMBL1514943
- 1269430-33-2
- AS-78180
- PB40183
- DA-13066
- P19330
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- MDL: MFCD26403488
- Inchi: 1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3
- InChI Key: GWGFQCVQIVYJJS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CN=C1C(C)O
Computed Properties
- Exact Mass: 157.0294416g/mol
- Monoisotopic Mass: 157.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1
- XLogP3: 1
1-(3-chloro-2-pyridyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-100mg |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 100mg |
¥192.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-250mg |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 250mg |
¥258.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-500mg |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 500mg |
¥435.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-1g |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 1g |
¥640.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-5g |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 5g |
¥1920.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-10g |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 10g |
¥3207.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-25g |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 25g |
¥6415.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-50g |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 50g |
¥10263.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98036-100g |
1-(3-chloro-2-pyridyl)ethanol |
1269430-33-2 | 97% | 100g |
¥16678.0 | 2024-04-25 | |
| Chemenu | CM326972-1g |
1-(3-chloropyridin-2-yl)ethanol |
1269430-33-2 | 95%+ | 1g |
$115 | 2022-06-13 |
1-(3-chloro-2-pyridyl)ethanol Suppliers
1-(3-chloro-2-pyridyl)ethanol Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(3-chloro-2-pyridyl)ethanol
Introduction to 1-(3-chloro-2-pyridyl)ethanol (CAS No. 1269430-33-2)
1-(3-chloro-2-pyridyl)ethanol, a compound with the chemical formula C₆H₇ClNO, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound, identified by its CAS number 1269430-33-2, is characterized by a pyridine ring substituted with a chloro group at the 3-position and an ethanol moiety at the 1-position. The presence of these functional groups imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The pyridine core is a heterocyclic aromatic ring that is widely recognized for its role in numerous biologically active compounds. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a preferred scaffold in drug design. In particular, the 3-chloro substitution on the pyridine ring enhances its electronic properties, influencing its reactivity and binding affinity. This modification is often employed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The ethanol side chain in 1-(3-chloro-2-pyridyl)ethanol introduces a polar hydroxyl group, which can participate in hydrogen bonding interactions. This feature is particularly useful in designing molecules that require specific solubility profiles or need to interact with hydrophilic biological targets. The combination of the chloro-substituted pyridine ring and the ethanol moiety makes this compound a versatile building block for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 1-(3-chloro-2-pyridyl)ethanol as a lead compound. Studies have demonstrated that its structural features can be leveraged to develop novel inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The chloro group on the pyridine ring has been shown to enhance binding affinity to certain enzymes and receptors, while the ethanol moiety provides flexibility for optimal binding orientation.
In the realm of oncology research, 1-(3-chloro-2-pyridyl)ethanol has been investigated as a potential scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer development. By modifying the structure of 1-(3-chloro-2-pyridyl)ethanol, researchers have synthesized derivatives that exhibit potent inhibitory activity against specific kinases. These derivatives have shown promise in preclinical studies, demonstrating efficacy in reducing tumor growth and metastasis.
Moreover, the compound has been explored in the context of anti-inflammatory therapies. Inflammatory processes are closely linked to various chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. The pyridine derivative has been found to interact with inflammatory mediators and modulate immune responses. Initial studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
The synthesis of 1-(3-chloro-2-pyridyl)ethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by alcohol functionalization. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency. These methods not only improve yield but also minimize unwanted byproducts, ensuring a cleaner final product.
The pharmacological profile of 1-(3-chloro-2-pyridyl)ethanol has been extensively studied in vitro and in vivo. Pharmacokinetic studies have revealed that the compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration. Additionally, preliminary toxicology studies indicate that it is well-tolerated at therapeutic doses, although further investigations are needed to fully assess its safety profile.
The growing interest in this compound underscores its significance as a pharmacological building block. Researchers continue to explore its potential applications in drug discovery, leveraging its unique structural features to develop novel therapeutics. As our understanding of biological mechanisms advances, compounds like 1-(3-chloro-2-pyridyl)ethanol will undoubtedly play a crucial role in addressing unmet medical needs.
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